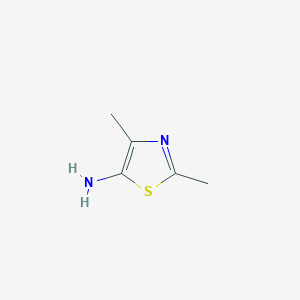

2,4-Dimethylthiazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

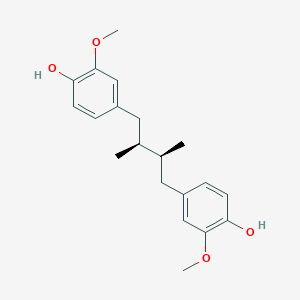

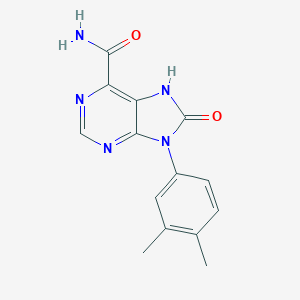

“2,4-Dimethylthiazol-5-amine” is a heterocyclic compound with a five-membered ring structure containing three carbon atoms, one sulfur atom, and one nitrogen atom . It is also known as "2-Amino-4,5-dimethylthiazole" . This compound is used in the synthesis of various other compounds .

Synthesis Analysis

The synthesis of “2,4-Dimethylthiazol-5-amine” involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines . The formation of such derivatives proceeds via reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines .Molecular Structure Analysis

The molecular structure of “2,4-Dimethylthiazol-5-amine” is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

“2,4-Dimethylthiazol-5-amine” is involved in various chemical reactions. For instance, it is used in the synthesis of 2-[3-[3-(piperidinomethyl)phenoxy]propionamido]-4,5-dimethylthiazole . Moreover, thiazole derivatives, including “2,4-Dimethylthiazol-5-amine”, have been synthesized into acylated and amidated derivatives, which have shown antifungal activity, cytotoxicity, and anticancer activity .Physical And Chemical Properties Analysis

“2,4-Dimethylthiazol-5-amine” is a powder form substance . It has a melting point of 273-274 °C (dec.) (lit.) . The empirical formula of “2,4-Dimethylthiazol-5-amine” is C5H8N2S · HCl, and its molecular weight is 164.66 .Scientific Research Applications

Antibacterial Applications

2,4-Dimethylthiazol-5-amine exhibits significant antibacterial properties. Researchers have synthesized various thiazole derivatives, including 2,4-disubstituted thiazoles, to target a range of bacterial infections. The structural variability allows these compounds to interact with different bacterial targets, potentially leading to the development of new antibiotics .

Antifungal Efficacy

Similar to its antibacterial uses, 2,4-Dimethylthiazol-5-amine has been found to possess antifungal activities. The compound’s ability to disrupt fungal cell membranes or interfere with essential enzymes makes it a candidate for treating fungal infections .

Anti-Inflammatory Properties

The anti-inflammatory potential of 2,4-Dimethylthiazol-5-amine is another area of interest. It can be incorporated into molecules that modulate inflammatory pathways, providing relief from inflammation-related conditions .

Anticancer Activity

Thiazole derivatives, including 2,4-Dimethylthiazol-5-amine, have shown promise in anticancer research. They can act on various pathways involved in cancer cell proliferation and survival, making them valuable for designing new chemotherapeutic agents .

Antidiabetic Effects

The compound has been explored for its antidiabetic effects. By influencing insulin signaling pathways or glucose metabolism, 2,4-Dimethylthiazol-5-amine could contribute to the management of diabetes .

Antiviral Potential

Lastly, the antiviral capabilities of 2,4-Dimethylthiazol-5-amine are noteworthy. Its structural features allow it to inhibit viral replication or assembly, which is crucial for developing treatments against various viral infections .

Safety and Hazards

Future Directions

While specific future directions for “2,4-Dimethylthiazol-5-amine” are not mentioned in the search results, thiazole derivatives, including “2,4-Dimethylthiazol-5-amine”, continue to be of interest in the development of new antibiotics due to their unique properties . They are being studied for their potential in treating various diseases and conditions .

Mechanism of Action

Target of Action

2,4-Dimethylthiazol-5-amine, a derivative of thiazole, is a heterocyclic compound that exhibits a wide range of biological activities Thiazoles are known to interact with various biological targets, inducing effects such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

Mode of Action

It is known that the biological outcomes of thiazole derivatives are greatly affected by the substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the bioavailability of 2,4-Dimethylthiazol-5-amine.

Result of Action

Thiazole derivatives are known to have a wide range of biological effects, including antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4-Dimethylthiazol-5-amine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .

properties

IUPAC Name |

2,4-dimethyl-1,3-thiazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-3-5(6)8-4(2)7-3/h6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUDQIWSDAOUAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethylthiazol-5-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2R,11S,12S,15S,16S)-15-Hydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one](/img/structure/B33028.png)

![(2R,4R)-2-tert-Butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine-3-carboxylic acid ethyl ester](/img/structure/B33041.png)